molecular formula C7H4ClNO2S B1345206 Pseudosaccharin chloride CAS No. 567-19-1

Pseudosaccharin chloride

Cat. No.: B1345206
CAS No.: 567-19-1
M. Wt: 201.63 g/mol
InChI Key: VBEJRJPHNPIURV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pseudosaccharin chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that catalyze oxidation-reduction reactions. For instance, this compound can act as an inhibitor for certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant adverse effects. For instance, high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its participation in the detoxification process, where it is metabolized by cytochrome P450 enzymes in the liver. This metabolism leads to the formation of reactive intermediates, which can further interact with cellular macromolecules, leading to potential toxic effects. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by membrane transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within the cell. These interactions play a crucial role in determining the bioavailability and efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. This localization can affect the activity of this compound, as it interacts with different biomolecules in distinct cellular environments. For instance, nuclear localization of this compound can influence gene expression by interacting with transcription factors, while mitochondrial localization can impact cellular metabolism by modulating the activity of metabolic enzymes .

Chemical Reactions Analysis

Types of Reactions: Pseudosaccharin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .

Properties

IUPAC Name

3-chloro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJRJPHNPIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205255
Record name Pseudosaccharin chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-19-1
Record name Pseudosaccharin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudosaccharin chloride
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URL https://www.drugbank.ca/drugs/DB14628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pseudosaccharin chloride
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Record name Pseudosaccharin chloride
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Record name 3-chloro-1,2-benzothiazole 1,1-dioxide
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Record name PSEUDOSACCHARIN CHLORIDE
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Synthesis routes and methods I

Procedure details

Saccharin (10 g) was treated sequentially with dioxane (40 mL), thionyl chloride (15 mL) and DMF (0.4 mL). The resulting suspension was heated to reflux for 24 hours. The reaction mixture was concentrated to dryness and recrystalized from 60 mL toluene to give 5.7 g of the sub-title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
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15 mL
Type
reactant
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Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Saccharin (10.0 g, 0.0546 mol) and phosphorus pentachloride (12.6 g, 0.060 mol) were heated at 170° C. for 1.5 hours. The reaction mixture was cooled to ambient temperature and suspended in diethyl ether (200 mL). The precipitate was collected by filtration, thoroughly washed with diethyl ether and dried to yield 3-chloro-1H-1λ6-benzo[d]isothiazole-1,1-dione (3.7 g, 0.0184 mol) as a white solid which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of o-sulfobenzimide (5.00 g) in dioxane (20 ml) were added thionyl chloride (7.5 ml) and dimethylformamide (0.25 ml), and the mixture was stirred overnight at 110° C. The reaction mixture was concentrated under reduced pressure, and to the residue was added toluene (20 ml) to give 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) as crystals. The obtained 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) was dissolved in dioxane (20 ml), 3-aminorhodanine (2.77 g) was added thereto, and the mixture was stirred at 110° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and to the residue was added chloroform (20 ml) to give 3-[(4-oxo-2-thioxothiazolidin-3-yl)amino]-1,2-benzisothiazole 1,1-dioxide (3.56 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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